Ethyl 1-(4-cyanobenzyl)piperidine-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-cyanobenzyl)piperidine-3-carboxylate typically involves the reaction of 4-cyanobenzyl chloride with piperidine-3-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-cyanobenzyl)piperidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Ethyl 1-(4-cyanobenzyl)piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-cyanobenzyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to act on neurotransmitter receptors and enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways are still under investigation, but it is known to influence the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Ethyl piperidine-4-carboxylate: Similar in structure but lacks the cyanobenzyl group.
Ethyl N-BOC-4-piperidinecarboxylate: Contains a tert-butyl group instead of the cyanobenzyl group.
Piperidine derivatives: A broad class of compounds with varying substituents on the piperidine ring.
Uniqueness
Ethyl 1-(4-cyanobenzyl)piperidine-3-carboxylate is unique due to the presence of the cyanobenzyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and pharmaceutical applications .
Properties
Molecular Formula |
C16H20N2O2 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
ethyl 1-[(4-cyanophenyl)methyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C16H20N2O2/c1-2-20-16(19)15-4-3-9-18(12-15)11-14-7-5-13(10-17)6-8-14/h5-8,15H,2-4,9,11-12H2,1H3 |
InChI Key |
NZFOYEOTOJYWEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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